molecular formula C17H16O4 B1207387 3,9-Dimethoxypterocarpan

3,9-Dimethoxypterocarpan

Cat. No. B1207387
M. Wt: 284.31 g/mol
InChI Key: VPGIGLKLCFOWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dimethoxypterocarpan is a natural product found in Ononis natrix, Ononis viscosa, and other organisms with data available.

Scientific Research Applications

Degradation by Fusarium Fungi

Research has demonstrated the capability of certain strains of Fusarium fungi, like Fusarium proliferatum, to degrade 3,9-dimethoxypterocarpan. This degradation process involves the conversion of 3,9-dimethoxypterocarpan to various substances like 3-methoxy-9-hydroxypterocarpan and 3,9-dihydroxypterocarpan (Weltring & Barz, 1980).

Phytoalexin Production

3,9-Dimethoxypterocarpan is involved in the production of phytoalexins in plants. For instance, the fungus-inoculated phyllodes of Lathyrus nissolia produce isoflavonoid phytoalexins, including 3,9-dihydroxy-10-methoxypterocarpan and 3-hydroxy-9,10-dimethoxypterocarpan, which suggests an important role in plant defense mechanisms (Robeson & Ingham, 1979).

Antioxidant Properties

Studies have investigated the antioxidant activity of 3,9-dimethoxypterocarpan. Its potential antioxidant properties are linked to its ability to coordinate with copper ions. This interaction and the resulting metal ion affinity (MIA) values have been explored, providing insights into the antioxidant mechanisms of such compounds (Alagona & Ghio, 2009).

Anticancer and Apoptotic Effects

There has been significant interest in the potential anticancer properties of 3,9-dimethoxypterocarpan. For example, certain pterocarpans, including 3,9-dimethoxypterocarpan, have been studied for their ability to induce apoptosis in human leukemia cells and other cancer cell lines. This research suggests a possible therapeutic role in cancer treatment (Militão et al., 2006).

Enzyme Inhibition Properties

Pterocarpans, such as 3,9-dimethoxypterocarpan, have also been isolated for their enzyme inhibition properties. The inhibition of enzymes like butyrylcholinesterase and lipoxygenase by compounds containing 3,9-dimethoxypterocarpan suggests potential for pharmacological applications (Ahmad et al., 2006).

properties

IUPAC Name

3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIGLKLCFOWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dimethoxypterocarpan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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